Lower Lipophilicity vs. 4-Chloro and 4-Bromo Analogs
The 4-fluoro substituent on 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol imparts significantly lower lipophilicity compared to the 4-chloro (CAS 1220037-87-5) and 4-bromo (CAS 1219957-07-9) analogs. This is a critical differentiator for central nervous system (CNS) drug discovery and for mitigating off-target toxicity associated with high logP. The difference in calculated partition coefficient (cLogP) between the 4-Fluoro and 4-Chloro derivative is approximately 0.5-0.7 log units, representing a 3- to 5-fold reduction in lipophilicity [1]. The 4-Bromo derivative is expected to be even more lipophilic.
| Evidence Dimension | Calculated n-Octanol/Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~1.3 (predicted for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol) |
| Comparator Or Baseline | cLogP ~1.9 (predicted for 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol) |
| Quantified Difference | ΔcLogP ≈ 0.6 (fluoro vs. chloro); Fluoro derivative is ~4x less lipophilic |
| Conditions | cLogP prediction via ChemDraw/ALOGPS consensus; baseline for neutral form. |
Why This Matters
Lower lipophilicity directly correlates with reduced phospholipidosis risk, improved aqueous solubility, and better developability profiles, making the 4-fluoro scaffold a superior starting point for lead optimization programs.
- [1] Calculated data based on consensus logP models (ALOGPS 2.1, ChemAxon). Comparative analysis of 4-F vs 4-Cl vs 4-Br phenylpyrrolidin-3-ol scaffolds. View Source
